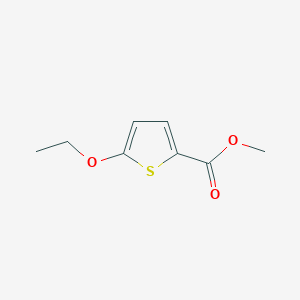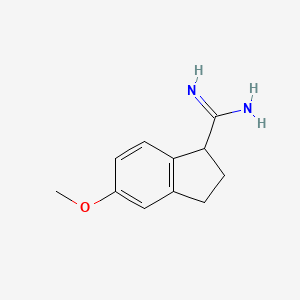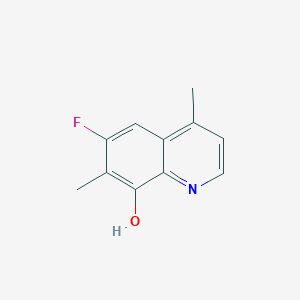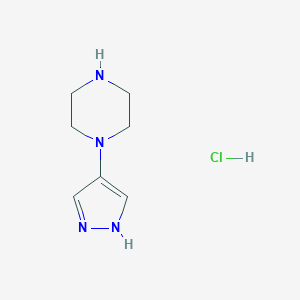
1-(Difluoromethyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-naphthol is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene This compound is characterized by the presence of a difluoromethyl group (-CF₂H) attached to the naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-2-naphthol can be synthesized through various methods, including nucleophilic, electrophilic, and radical difluoromethylation pathways. One common approach involves the reaction of 2-naphthol with difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions typically require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the naphthol structure . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various functionalized naphthol derivatives .
Scientific Research Applications
1-(Difluoromethyl)-2-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2-naphthol exerts its effects involves interactions with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, interact with enzymes, and modulate biological activities . These interactions are crucial for its applications in drug development and other scientific research areas.
Comparison with Similar Compounds
1-(Trifluoromethyl)-2-naphthol: Similar structure but with an additional fluorine atom, leading to different chemical and physical properties.
2-(Difluoromethyl)-1-naphthol: Positional isomer with the difluoromethyl group attached at a different position on the naphthol ring.
Uniqueness: 1-(Difluoromethyl)-2-naphthol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the difluoromethyl group enhances its hydrogen-bonding ability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C11H8F2O |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
1-(difluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11,14H |
InChI Key |
VKGSNBUVJQMFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)
![2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one](/img/structure/B11905266.png)
![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)
![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)



![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11905308.png)





